molecular formula C17H23FN2O2 B5701651 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone

Cat. No. B5701651
M. Wt: 306.37 g/mol
InChI Key: OEWKTAZDXNXOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as AFM13, is a small molecule drug that is being developed for the treatment of various types of cancer. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. In the case of AFM13, it targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is present on the surface of natural killer (NK) cells.

Mechanism of Action

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone works by binding to CD30 on the surface of cancer cells and CD16A on the surface of NK cells. This binding activates the NK cells and triggers the release of cytotoxic molecules, such as perforin and granzyme, which can kill the cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone also enhances the ability of NK cells to recognize and target cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone are largely related to its ability to activate NK cells and induce the death of cancer cells. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is its ability to target two different proteins simultaneously, which makes it a potentially powerful tool in the fight against cancer. However, the synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is complex and requires a high degree of expertise in the field of antibody engineering. Additionally, the use of bispecific antibodies in the clinic is still relatively new, and more research is needed to fully understand their potential advantages and limitations.

Future Directions

There are several potential future directions for the development of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone and other bispecific antibodies. One area of focus is the optimization of the antibody design to improve their efficacy and reduce their toxicity. Another area of focus is the development of combination therapies that combine bispecific antibodies with other immunotherapies, such as checkpoint inhibitors. Additionally, there is a need for further clinical studies to evaluate the safety and efficacy of bispecific antibodies in a variety of cancer types.

Synthesis Methods

The synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone involves the chemical modification of two different antibodies, one that targets CD30 and the other that targets CD16A. The modified antibodies are then linked together using a chemical linker to create the bispecific antibody 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone. The synthesis process is complex and requires a high degree of expertise in the field of antibody engineering.

Scientific Research Applications

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been the subject of several preclinical and clinical studies, and the results have shown promising anti-tumor activity in various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and acute myeloid leukemia. 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been shown to activate NK cells and induce the death of cancer cells that express CD30. The ability of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone to target two different proteins simultaneously makes it a potentially powerful tool in the fight against cancer.

properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-4-5-17(22)14-11-15(18)16(10-12(14)2)20-8-6-19(7-9-20)13(3)21/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWKTAZDXNXOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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